molecular formula C13H15N3O2S B12597045 5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 648449-48-3

5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B12597045
CAS No.: 648449-48-3
M. Wt: 277.34 g/mol
InChI Key: QSLIJTHUOYEQFN-UHFFFAOYSA-N
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Description

5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione derivatives under acidic or basic conditions. Various catalysts and solvents can be employed to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, including the use of green chemistry principles to minimize environmental impact. Techniques such as nano-catalysis and multicomponent reactions are often utilized to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives with varying substituents .

Scientific Research Applications

5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its hypoglycemic activity through the activation of PPAR-γ receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which improve insulin resistance. Additionally, its antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases, and its antioxidant activity involves scavenging reactive oxygen species (ROS) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .

Properties

CAS No.

648449-48-3

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

5-[[4-amino-3-(propylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H15N3O2S/c1-2-5-15-10-6-8(3-4-9(10)14)7-11-12(17)16-13(18)19-11/h3-4,6-7,15H,2,5,14H2,1H3,(H,16,17,18)

InChI Key

QSLIJTHUOYEQFN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)N

Origin of Product

United States

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